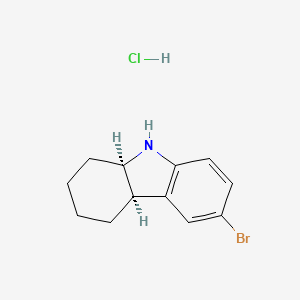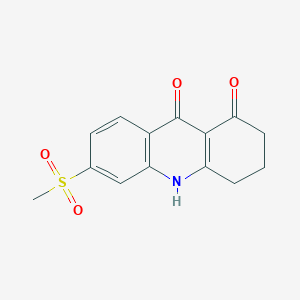
6-甲基磺酰基-2,3,4,10-四氢吖啶-1,9-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione is a heterocyclic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, dye industry, and organic electronics due to their π-conjugated heteroaromatic structure . This particular compound features a methylsulfonyl group at the 6th position and a tetrahydroacridine core, which is partially hydrogenated, making it distinct from fully aromatic acridines.
科学研究应用
6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting neurological disorders due to its ability to interact with acetylcholinesterase.
Organic Electronics: The compound’s π-conjugated structure makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Dye Industry: Its chromophoric properties are exploited in the synthesis of dyes and pigments.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
作用机制
Target of Action
Acridine derivatives, a class of compounds to which this molecule belongs, are known to primarily target dna .
Mode of Action
Acridine derivatives are known to interact with dna through a process called intercalation . Intercalation involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of DNA and related enzymes .
Biochemical Pathways
The disruption of dna structure and function by acridine derivatives can affect numerous biological processes, including dna replication, transcription, and repair .
Pharmacokinetics
The pharmacokinetics of similar acridine derivatives have been studied . These studies have shown that the oral bioavailability of such compounds can vary significantly among individuals
Result of Action
The intercalation of acridine derivatives into dna can lead to disruptions in dna structure and function, potentially leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and polyhydric alcohols or monohydric alcohols under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as pyridine.
Hydrogenation: The final step involves the partial hydrogenation of the acridine core to obtain the tetrahydroacridine structure.
Industrial Production Methods
Industrial production of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroacridine-9-carboxamide: Another tetrahydroacridine derivative with applications in medicinal chemistry.
6-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: A structurally similar compound with a different core structure.
Uniqueness
6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione is unique due to its specific substitution pattern and partially hydrogenated acridine core. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.
属性
IUPAC Name |
6-methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)8-5-6-9-11(7-8)15-10-3-2-4-12(16)13(10)14(9)17/h5-7H,2-4H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSFAPIXCLYGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(N2)CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2518576.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)
![N'-(2-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2518581.png)
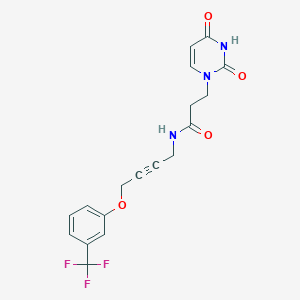
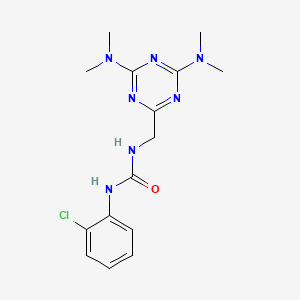
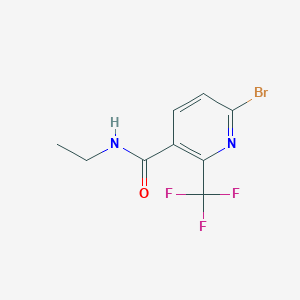

![N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2518588.png)
![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)

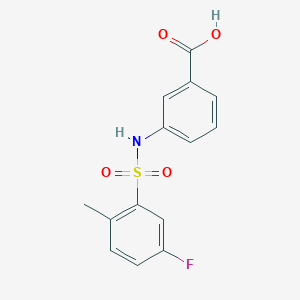
![N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2518597.png)
